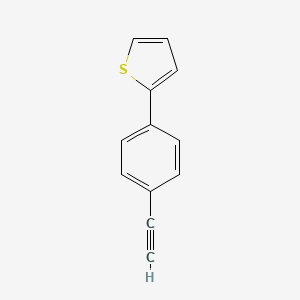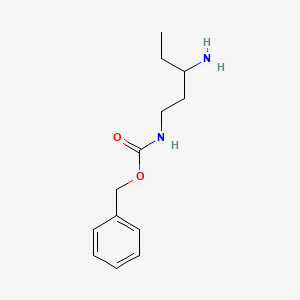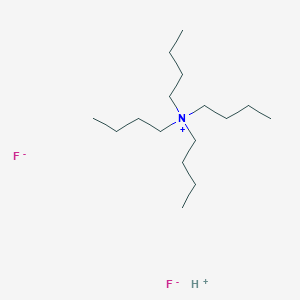![molecular formula C21H25ClN5O5- B15131508 N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a diazenyl group, a chloro-nitrophenyl group, and a diethylamino group, making it a versatile molecule in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate typically involves multiple steps. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with a diethylamino-substituted phenol. The final step involves the reaction with 2-ethoxyethyl isocyanate to form the carbamate linkage. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce nitroso compounds .
Aplicaciones Científicas De Investigación
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the chloro-nitrophenyl group can engage in electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-nitrophenol: Shares the chloro-nitrophenyl group but lacks the diazenyl and carbamate functionalities.
4-chloro-2-nitrophenol: Similar structure but different substitution pattern on the aromatic ring.
2,6-dichloro-4-nitrophenol: Contains additional chlorine atoms, altering its reactivity and applications
Uniqueness
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C21H25ClN5O5- |
|---|---|
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate |
InChI |
InChI=1S/C21H26ClN5O5/c1-4-25(5-2)15-7-10-19(20(14-15)26(21(28)29)11-12-32-6-3)24-23-18-9-8-16(27(30)31)13-17(18)22/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,28,29)/p-1 |
Clave InChI |
GALQVZGNOVFPIV-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCOCC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


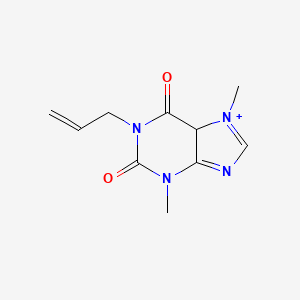
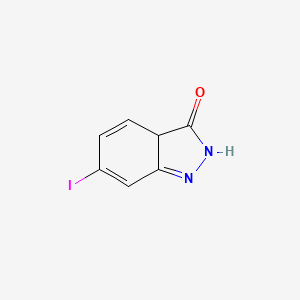
![2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-](/img/structure/B15131440.png)
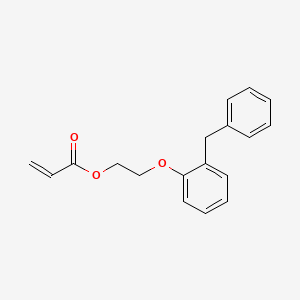
![2H-Pyrido[1,2-a]pyrimidinium, 3,4-dihydro-2,4-dioxo-1-(5-pyrimidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-, inner salt](/img/structure/B15131452.png)
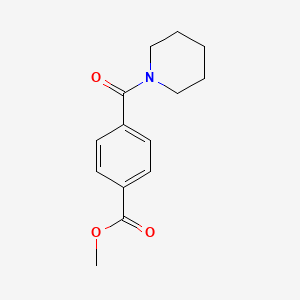
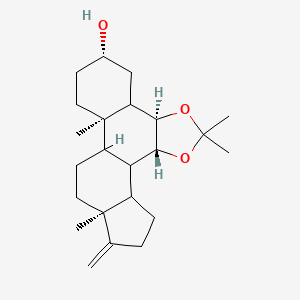
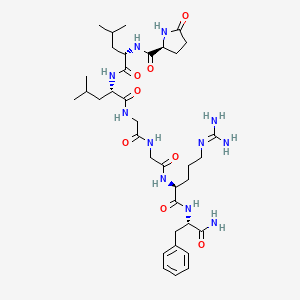
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
